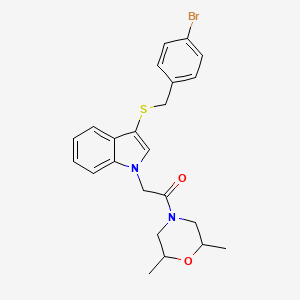

2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone

Description

This compound features a complex structure combining a substituted indole core with a 4-bromobenzylthio group and a 2,6-dimethylmorpholine moiety. The 2,6-dimethylmorpholino group may enhance solubility and metabolic stability compared to non-methylated morpholine derivatives .

Properties

IUPAC Name |

2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN2O2S/c1-16-11-26(12-17(2)28-16)23(27)14-25-13-22(20-5-3-4-6-21(20)25)29-15-18-7-9-19(24)10-8-18/h3-10,13,16-17H,11-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSOUPJBLUQLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a bromobenzyl halide.

Attachment of the Morpholino Group: The morpholino group can be attached via a nucleophilic substitution reaction, where the indole nitrogen attacks a morpholino halide.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the bromobenzyl-indole intermediate with a thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific proteins or pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone would depend on its specific application. In a biological context, it may interact with proteins or enzymes, altering their function. The bromobenzyl group could facilitate binding to hydrophobic pockets, while the indole and morpholino groups could participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 12h (trans-ethyl 2-(3-(2,6-dimethylmorpholino)phenyl)-1-(4-methylbenzyl)cyclopropanecarboxylate)

- Structural Similarity : Shares the 2,6-dimethylmorpholine group but incorporates a cyclopropane-carboxylate core instead of an indole-thioether.

- Activity : Demonstrated potent inhibition of bacterial CysK and CysM enzymes (IC₅₀ = 0.8 µM for CysK) and acted as a colistin adjuvant, reducing bacterial viability by 99% at 16 µg/mL .

- Key Difference : The cyclopropane-carboxylate scaffold enhances target engagement in bacterial pathogens compared to indole-based analogs.

1-(2,6-Dimethylmorpholino)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone (CAS 921149-60-2)

- Structural Similarity : Substitutes the 4-bromobenzyl group with a naphthalen-1-ylmethylthio moiety.

- Properties: Higher molecular weight (444.6 g/mol vs.

- Functional Impact : The naphthalene group may enhance π-π stacking in protein binding but could limit bioavailability.

(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)

- Structural Similarity : Contains a bromoindole core but lacks the morpholine and thioether groups.

- Key Difference : Absence of the morpholine moiety reduces solubility, as evidenced by lower polarity in mass spectrometry (HRMS m/z = 437.0052) .

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Structural Similarity : Shares the bromophenyl group but uses a pyrazole scaffold.

- Crystallographic Data : Exhibits planar geometry conducive to stacking interactions, with bond lengths and angles consistent with anti-inflammatory pyrazole derivatives .

Data Table: Comparative Analysis

Research Findings and Implications

- Morpholine Substitution : The 2,6-dimethylmorpholine group in the target compound and Compound 12h improves pharmacokinetic profiles by balancing lipophilicity and solubility, a critical factor in drug design .

- Thioether vs. Imino Groups: Indole-thioether derivatives (target compound, CAS 921149-60-2) may exhibit stronger enzyme inhibition than imino analogs (3d) due to sulfur’s nucleophilic and redox-modulating properties .

- Bromophenyl Impact : The 4-bromophenyl group enhances binding affinity in halogen-bonding interactions, as seen in pyrazole derivatives , but may increase metabolic liability compared to fluorophenyl or methoxyphenyl groups.

Biological Activity

The compound 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone is a synthetic organic molecule belonging to the indole derivatives class. Indole derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following formula:

Key Features:

- Indole Core : Provides a scaffold for various biological interactions.

- Bromobenzyl Group : Imparts distinct electronic properties that may enhance biological activity.

- Thioether Linkage : May influence the compound's solubility and binding characteristics.

- Morpholino Ethanol Moiety : Known for enhancing the compound's pharmacokinetic properties.

The biological activity of this compound likely involves several mechanisms:

- Receptor Interaction : The indole moiety can interact with various receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.

- Cellular Uptake : The morpholino group may facilitate cellular uptake, enhancing bioavailability.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various fungal strains, particularly in inhibiting ergosterol biosynthesis—a crucial component of fungal cell membranes.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 8g | Against Candida spp. | 0.125 - 0.5 |

| Fluconazole | Standard control | 0.5 - 8 |

The compound's structural features suggest it may exhibit comparable or superior antifungal activity to established treatments like fluconazole.

Cytotoxicity Studies

In vitro studies have demonstrated that certain indole derivatives possess cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been tested against various cancer types, showing IC50 values ranging from low micromolar to sub-micromolar concentrations:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF7 (Breast Cancer) | This compound | TBD |

| A549 (Lung Cancer) | Similar Indole Derivative | 5.0 |

Case Studies

A recent study explored the efficacy of a related indole derivative in treating systemic candidiasis in mouse models. The results indicated that treatment with the derivative significantly improved survival rates compared to controls:

- Treatment Groups :

- Control: 20% survival

- Fluconazole: 80% survival

- Indole Derivative: 100% survival

These findings suggest potential for therapeutic use in antifungal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.